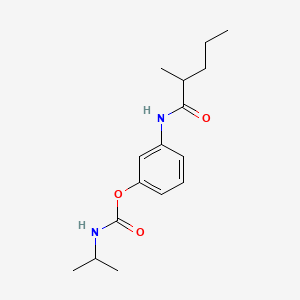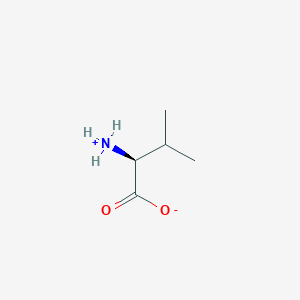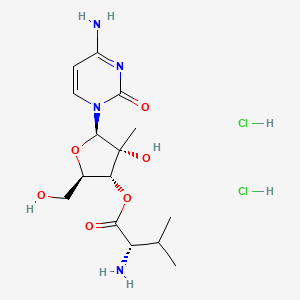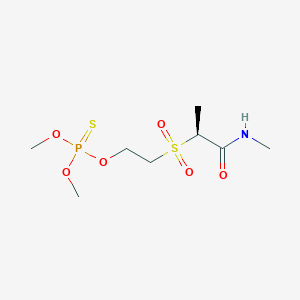
Vigabatrin
Übersicht
Beschreibung
Vigabatrin is an anticonvulsant . It increases the amount of the chemical called gamma amino butyric acid (GABA) in the brain . Some seizures are caused by low levels of GABA . When this compound increases GABA, it reduces the likelihood of a seizure . It is an analog of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system, used in the treatment of refractory seizures and infantile spasms . It irreversibly inhibits the enzyme responsible for GABA metabolism, thereby increasing levels of circulating GABA .
Synthesis Analysis
This compound has been synthesized in five steps from known intermediates using Wittig olefination and pyrolytic elimination as key steps . The target compounds are synthesized in gram scale amounts with >98% enantiopurity . Another approach to synthesize this compound uses D-glucose or D-galactose as the chiral starting materials .Molecular Structure Analysis
This compound, C6H11NO2, is an antiepileptic agent . The crystal belongs to space group Fdd2 with cell dimensions of a= 16.471(2), b= 22.717(3) and c= 7.2027(7)Å . There is an intramolecular cation-π interaction between vinyl and ammonium groups .Chemical Reactions Analysis
This compound is an irreversible inhibitor of gamma-amino-butyric acid transaminase (GABA-T), an enzyme that degrades GABA . It is structurally the same as GABA with an extra vinyl group . Given this fact, it acts as a substrate for GABA-T, setting GABA free in the synaptic cleft .Wissenschaftliche Forschungsanwendungen
Inhibitor der GABA-Transaminase
Vigabatrin ist bekannt als einer der effektivsten und selektivsten katalytischen Inhibitoren der GABA-Transaminase . GABA (γ-Aminobuttersäure) ist ein essentieller inhibitorischer Neurotransmitter im zentralen Nervensystem von Säugetieren . Durch die Hemmung der GABA-Transaminase erhöht this compound den GABA-Spiegel, was therapeutische Anwendungen bei verschiedenen neurologischen Erkrankungen haben könnte .
Behandlung von Epilepsie
Der durch die Hemmung der GABA-Transaminase durch this compound erhöhte GABA-Spiegel kann zur Behandlung von Epilepsie eingesetzt werden . Dies liegt daran, dass eine Erhöhung des GABA-Spiegels dazu beitragen kann, Krampfanfälle zu kontrollieren.
Management der Parkinson-Krankheit
Die Fähigkeit von this compound, den GABA-Spiegel zu erhöhen, kann auch bei der Behandlung der Parkinson-Krankheit von Vorteil sein . Dies liegt daran, dass GABA eine entscheidende Rolle bei der Regulierung des Muskeltonus spielt, der bei der Parkinson-Krankheit oft gestört ist.
Potenzielle Behandlung der Huntington-Chorea
Huntington-Chorea ist eine weitere neurologische Erkrankung, bei der this compound potenziell zur Behandlung eingesetzt werden könnte . Der erhöhte GABA-Spiegel könnte dazu beitragen, die unwillkürlichen Bewegungen zu kontrollieren, die für diese Erkrankung charakteristisch sind.
Potenzielle Anwendung bei der Alzheimer-Krankheit
Untersuchungen haben gezeigt, dass this compound potenziell zur Behandlung der Alzheimer-Krankheit eingesetzt werden könnte . Dies ist auf seine Fähigkeit zurückzuführen, den GABA-Spiegel zu erhöhen, was dazu beitragen könnte, die Symptome dieser Erkrankung zu kontrollieren.
Verwendung in der Behandlung von Substanzabhängigkeit
Jüngste Forschungsergebnisse haben ergeben, dass eine Erhöhung des GABA-Spiegels auch die Wirkung der Sucht nach Substanzen wie Nikotin und Kokain blockiert . Daher könnte this compound potenziell zur Behandlung von Substanzabhängigkeit eingesetzt werden.
Hemmung der Samenkeimung
Im Bereich der Botanik wurde festgestellt, dass this compound die Samenkeimung und das Wachstum der Hauptwurzel in Kastanien-Samen signifikant hemmt . Dies deutet darauf hin, dass Veränderungen des GABA-Spiegels in Kastanien-Samen die Samenkeimung verhindern könnten .
Synthese unter Verwendung der Glycal-Chemie
This compound wurde unter Verwendung der Glycal-Chemie synthetisiert, wobei D-Glucose oder D-Galactose als chirale Ausgangsmaterialien verwendet wurden . Dies bietet eine neuartige, auf Kohlenhydraten basierende synthetische Route zu this compound .
Wirkmechanismus
Target of Action
Vigabatrin primarily targets GABA transaminase (GABA-T) . GABA-T is an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound acts as an irreversible inhibitor of GABA-T . By inhibiting this enzyme, this compound prevents the metabolism of GABA, leading to an increase in the levels of GABA in the brain . This increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABA-T, this compound increases the concentration of GABA in the brain, enhancing the inhibitory effects of GABA on neuronal excitability . This results in a decrease in the frequency and severity of seizures .
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties:
- Absorption : After oral ingestion, this compound is rapidly absorbed with a bioavailability of 60–80% .
- Distribution : Its volume of distribution in adults is 0.8 L/kg .
- Metabolism : this compound is not metabolized .
- Excretion : Approximately 100% of an administered dose is excreted as unchanged this compound in urine .
- Elimination : Following a single dose, plasma elimination half-life values in adults are 5–8 hours .
Result of Action
The primary molecular effect of this compound is the increase in GABA concentration in the brain . This leads to enhanced inhibitory neurotransmission, reducing neuronal excitability and thereby decreasing the frequency and severity of seizures . At the cellular level, this compound may cause remodeling of rod and cone bipolar and horizontal cells in the retina .
Action Environment
Several environmental factors can influence the action, efficacy, and stability of this compound. For instance, continuous enteral feeding, decreased mesenteric blood flow due to vasopressor drug use, and decreased bowel motility due to neuromuscular blockade may affect this compound absorption in the post-cardiac arrest period . Furthermore, the risk of visual field loss associated with this compound use may be influenced by factors such as background disease, concomitant medications, and method of vision assessment .
Safety and Hazards
Vigabatrin may cause skin irritation and serious eye irritation . It may also damage fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
4-aminohex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFLNIOAUIZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041153 | |
| Record name | 4-Amino-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vigabatrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |
| Record name | Vigabatrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vigabatrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vigabatrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T)., Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive. | |
| Record name | Vigabatrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vigabatrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone/water, White to off-white powder | |
CAS RN |
68506-86-5, 60643-86-9 | |
| Record name | Vigabatrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vigabatrin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vigabatrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Amino-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-4-aminohex-5-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-aminohex-5-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIGABATRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vigabatrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vigabatrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-176C, 209 °C | |
| Record name | Vigabatrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vigabatrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















